HDAC-IN-7

Description

The exact mass of the compound Chidamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

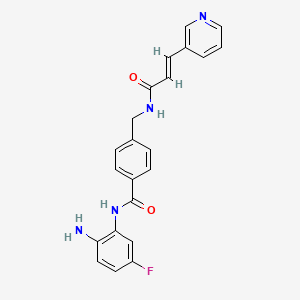

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348099 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883690-47-8 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of HDAC7 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Among these, HDAC7, a member of the Class IIa HDACs, has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. While a specific compound designated "HDAC-IN-7" is not prominently documented in scientific literature, this guide will delve into the mechanism of action of selective inhibitors of HDAC7, using well-characterized molecules as illustrative examples. This document will provide an in-depth exploration of the molecular interactions, cellular consequences, and signaling pathways modulated by HDAC7 inhibition, supplemented with quantitative data and detailed experimental protocols.

Core Mechanism of Action: Reversing Transcriptional Repression

The primary function of HDAC7 is to remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] HDAC inhibitors, including those targeting HDAC7, function by blocking this enzymatic activity. They typically contain a zinc-binding group that chelates the zinc ion essential for the catalytic activity of HDACs.[2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin configuration that facilitates gene transcription.[3]

However, the effects of HDAC7 inhibition extend beyond histone modifications. HDAC7 also deacetylates non-histone proteins, influencing their stability and function.[2] Therefore, inhibitors of HDAC7 can modulate a wide array of cellular processes through both epigenetic and non-epigenetic mechanisms.

Quantitative Profile of Selective HDAC7 Inhibitors

The potency and selectivity of HDAC inhibitors are critical determinants of their biological effects and therapeutic potential. The following tables summarize the inhibitory activities of representative HDAC inhibitors with activity against HDAC7.

Table 1: Inhibitory Potency (Ki) of TMP195 against Class IIa HDACs

| HDAC Isoform | Ki (nM) |

| HDAC4 | 59 |

| HDAC5 | 60 |

| HDAC7 | 26 |

| HDAC9 | 15 |

Data sourced from MedchemExpress.[4]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of TMP269 against Class IIa HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC4 | 157 |

| HDAC5 | 97 |

| HDAC7 | 43 |

| HDAC9 | 23 |

Data sourced from Selleck Chemicals and MedchemExpress.[3][5]

Table 3: Inhibitory Profile of Vorinostat (SAHA)

| HDAC Class | Activity |

| Class I | Inhibits |

| Class II | Inhibits |

| Class IV | Inhibits |

Vorinostat is a pan-HDAC inhibitor with activity against HDAC7.[2]

Signaling Pathways Modulated by HDAC7 Inhibition

Inhibition of HDAC7 can have profound effects on various intracellular signaling pathways that are critical for cell fate decisions, immune responses, and disease progression.

NF-κB and MAPK Signaling in Macrophage Polarization

A key mechanism of action for selective Class IIa HDAC inhibitors like TMP195 is the reprogramming of macrophages.[6] In many disease states, such as cancer, macrophages can adopt an anti-inflammatory (M2) phenotype that promotes tumor growth. TMP195 has been shown to promote the polarization of macrophages towards a pro-inflammatory, anti-tumor (M1) phenotype.[7] This reprogramming is mediated through the activation of the NF-κB and MAPK signaling pathways.[7]

T-Cell Receptor (TCR) and JAK-STAT Signaling

The pan-HDAC inhibitor Vorinostat has been shown to interfere with the signaling cascade downstream of the T-cell receptor (TCR).[8][9] This includes the inhibition of phosphorylation of key signaling molecules like ZAP70 and its downstream target AKT.[8] Furthermore, Vorinostat modulates the JAK-STAT pathway, which is crucial for cytokine signaling and immune cell function.[9]

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of HDAC7 inhibitors.

Biochemical HDAC Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC7.

-

Reagents:

-

Purified recombinant HDAC7 enzyme.

-

Fluorogenic peptide substrate specific for Class IIa HDACs (e.g., Boc-Lys(trifluoroacetyl)-AMC).[5]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).[5]

-

Test compound (e.g., TMP269) serially diluted in DMSO.

-

Developer solution (containing Trichostatin A to stop the reaction and a protease like trypsin to cleave the deacetylated substrate).[5]

-

-

Procedure:

-

In a 384-well plate, add the purified HDAC7 enzyme.

-

Add the serially diluted test compound or DMSO (vehicle control).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 30°C for a defined period (e.g., 2 hours).[5]

-

Stop the reaction and develop the signal by adding the developer solution.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

-

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of an HDAC7 inhibitor on the viability and proliferation of cancer cells.

-

Reagents:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with various concentrations of the test compound or vehicle control.

-

Incubate for a specified duration (e.g., 48-72 hours).[10][11]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Phosphorylated Signaling Proteins

This technique is used to detect changes in the activation state of signaling pathways.

-

Reagents:

-

Cell line of interest (e.g., human T-cell lymphoma cell lines).[12]

-

Test compound (e.g., Vorinostat).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-ZAP70, total ZAP70, phospho-AKT, total AKT).[12]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with the test compound for various time points and concentrations.[12]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 10. The Class IIA Histone Deacetylase (HDAC) Inhibitor TMP269 Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Class IIa Selective Histone Deacetylase Inhibitor YAK540 Is Synergistic with Bortezomib in Leukemia Cell Lines | MDPI [mdpi.com]

- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Landscape of Tucidinostat Analogues: A Technical Guide to Benzamide-Based HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat, also known as Chidamide, is a potent and orally available histone deacetylase (HDAC) inhibitor that has garnered significant attention in oncology.[1][2] Belonging to the benzamide (B126) class of HDAC inhibitors, Tucidinostat exhibits selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10).[1][2][3] Its mechanism of action involves the inhibition of these enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, alters chromatin structure and modulates the transcription of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis, ultimately exerting anti-tumor effects.[3][4] The clinical success of Tucidinostat has spurred further research into the development of novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core structural features of Tucidinostat analogues, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Tucidinostat and its Analogues: A Quantitative Perspective

The development of Tucidinostat analogues has focused on modifying its core benzamide structure to explore structure-activity relationships (SAR). The quintessential pharmacophore of a benzamide HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the rim of the active site. In Tucidinostat, the ZBG is an o-aminoaniline group.

While a specific compound designated "HDAC-IN-7" could not be definitively identified in publicly available literature, numerous studies have synthesized and evaluated novel benzamide-based HDAC inhibitors that can be considered analogues of Tucidinostat. The following tables summarize the inhibitory activities of Tucidinostat and representative benzamide analogues from published studies.

Table 1: Inhibitory Activity of Tucidinostat against HDAC Isoforms

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC10 IC50 (nM) | Reference |

| Tucidinostat (Chidamide) | 95 | 160 | 67 | 78 | [1] |

Table 2: Inhibitory Activity of Selected Tucidinostat Analogues

| Compound ID | Modification from Tucidinostat Scaffold | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j | Varied substitutions on the terminal benzene (B151609) ring and shorter linker | Potent inhibitor (sub-micromolar) | Potent inhibitor (sub-micromolar) | Potent inhibitor (sub-micromolar) | [5] |

| Compound 15 | Conjugation with a cyclic peptide | 1.3 - 532 (HDAC1 & HDAC3) | - | 1.3 - 532 (HDAC1 & HDAC3) | [6] |

| Compound 20 | N-linked 2-acetylpyrrole (B92022) cap | Potent inhibitor | - | - | [7] |

| BA3 | (Hetero)aryl substituted benzamide ZBG | 0.0048 | - | >10 | [8] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors, including Tucidinostat and its analogues, exert their cellular effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Signaling pathway of Tucidinostat analogues.

Experimental Protocols

The evaluation of novel Tucidinostat analogues involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

HDAC Enzyme Inhibition Assay

Objective: To determine the in vitro potency of the synthesized compounds against specific HDAC isoforms.

Methodology:

-

Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC10), fluorogenic substrate (e.g., Fluor-de-Lys®), developer solution, and test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the recombinant HDAC enzyme, the test compound at various concentrations, and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of the compounds on cancer cell lines.

Methodology:

-

Reagents: Cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilizing agent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Western Blot Analysis for Histone Acetylation

Objective: To confirm the mechanism of action by assessing the level of histone acetylation in treated cells.

Methodology:

-

Reagents: Cancer cell lines, test compounds, lysis buffer, primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3), and HRP-conjugated secondary antibodies.

-

Procedure:

-

Treat cancer cells with the test compounds for a specified time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Normalize the acetylated histone levels to the total histone levels.

-

Caption: General experimental workflow for Tucidinostat analogue development.

Conclusion

The development of Tucidinostat analogues represents a promising avenue for the discovery of novel anti-cancer therapeutics. By systematically modifying the benzamide scaffold, researchers can fine-tune the inhibitory potency, isoform selectivity, and pharmacokinetic properties of these HDAC inhibitors. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for professionals engaged in the design and evaluation of the next generation of epigenetic modulators. Future research will likely focus on developing highly selective inhibitors to minimize off-target effects and on combination therapies to overcome drug resistance.

References

- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. explorationpub.com [explorationpub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

chemical structure and properties of HDAC-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC-IN-7, also identified as a chidamide (B1683975) impurity, is a benzamide (B126) derivative that functions as a histone deacetylase (HDAC) inhibitor. Structurally analogous to the approved drug Tucidinostat (Chidamide), this compound exhibits inhibitory activity against Class I and Class IIb HDAC enzymes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes available quantitative data, a generalized synthesis approach based on its parent compound, and a discussion of its mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

This compound is chemically known as N-(2-amino-5-fluorophenyl)-4-({[(2E)-3-(3-pyridinyl)-2-propenoyl]amino}methyl)benzamide. Its structure is closely related to Tucidinostat, a well-characterized HDAC inhibitor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-amino-5-fluorophenyl)-4-({[(2E)-3-(3-pyridinyl)-2-propenoyl]amino}methyl)benzamide | [1] |

| Synonyms | Chidamide impurity, HBI-8000, CS-055 | [2][3][4] |

| CAS Number | 743420-02-2 | [1][4] |

| Molecular Formula | C₂₂H₁₉FN₄O₂ | [1][5] |

| Molecular Weight | 390.41 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [7] |

Synthesis

A plausible, generalized synthetic approach is outlined below. It is important to note that specific reaction conditions, yields, and purification methods would require empirical optimization.

Generalized Synthesis Scheme:

Biological Activity and Mechanism of Action

This compound is an inhibitor of histone deacetylases, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation and a more open chromatin state, which can lead to the re-expression of silenced tumor suppressor genes.

3.1. In Vitro Inhibitory Activity

This compound has been shown to inhibit several HDAC isoforms, with a preference for Class I and Class IIb enzymes. The available IC₅₀ values are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| Target HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC8 | 733 |

| HDAC10 | 78 |

| HDAC11 | 432 |

| Data is for Tucidinostat (Chidamide), of which this compound is an analogue.[6][7] |

3.2. Cellular Effects

The primary reported cellular effect of this compound is the induction of apoptosis in human colon cancer cell lines. This is consistent with the known activities of other HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell types. The induction of apoptosis is linked to the inhibitor's ability to increase the acetylation of histone H3.[7]

3.3. Mechanism of Action Signaling Pathway

The mechanism of action of this compound, like other benzamide HDAC inhibitors, involves the chelation of the zinc ion within the catalytic pocket of the HDAC enzyme. This prevents the enzyme from deacetylating its substrates. The downstream effects of HDAC inhibition are complex and can involve the altered expression of a multitude of genes. A simplified, representative signaling pathway is depicted below.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not publicly available. However, standard assays are employed to characterize HDAC inhibitors. Below are generalized methodologies for key experiments.

4.1. In Vitro HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

4.2. Cellular Apoptosis Assay (e.g., Annexin V/PI Staining)

This method is used to detect and quantify apoptosis in cells treated with the inhibitor.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative/PI-negative cells: Live

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Discussion and Future Directions

This compound is a molecule of interest due to its defined inhibitory profile against key HDAC isoforms implicated in cancer. As an analogue of the clinically approved drug Tucidinostat, it serves as a valuable research tool for studying the structure-activity relationships of benzamide-based HDAC inhibitors.

Further research is warranted to fully characterize this compound. Key areas for future investigation include:

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are needed to assess its drug-like potential.

-

In Vivo Efficacy: Evaluation of its anti-tumor activity in animal models of cancer would provide crucial information on its therapeutic potential.

-

Selectivity Profiling: A comprehensive screen against all HDAC isoforms would provide a more complete picture of its selectivity.

-

Mechanism of Apoptosis: Detailed molecular studies to elucidate the specific apoptotic pathways activated by this compound in cancer cells.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

Unveiling the Target Specificity and Selectivity of HDAC-IN-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of HDAC-IN-7, a novel histone deacetylase (HDAC) inhibitor. Given that this compound is an analogue of the well-characterized inhibitor Tucidinostat (Chidamide), this document leverages available data on Tucidinostat to infer the likely activity profile of this compound. The guide details its inhibitory potency against various HDAC isoforms, outlines experimental protocols for its characterization, and visualizes key cellular pathways and experimental workflows.

Quantitative Target Specificity and Selectivity Profile

This compound is a potent inhibitor of Class I and Class IIb histone deacetylases. Its inhibitory activity is most pronounced against HDAC1, HDAC2, HDAC3, and HDAC10. The selectivity profile, based on data from its parent compound Tucidinostat, indicates weaker activity against other HDAC isoforms. The following tables summarize the in vitro potency of Tucidinostat, providing a strong predictive framework for the activity of this compound.

Table 1: In Vitro Inhibitory Activity (IC50) of Tucidinostat against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 95[1][2] |

| HDAC2 | 160[1][2] |

| HDAC3 | 67[1][2] |

| HDAC4 | No effect[2] |

| HDAC5 | No effect[2] |

| HDAC6 | No effect[2] |

| HDAC7 | No effect[2] |

| HDAC8 | 733[2] |

| HDAC9 | No effect[2] |

| HDAC10 | 78[1][2] |

| HDAC11 | 432[2] |

Table 2: Anti-proliferative Activity (IC50) of Tucidinostat in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| EBC1 | Non-Small Cell Lung Cancer | 2.9[1] |

| HCT116 | Colorectal Carcinoma | 7.8[1] |

| 786-O | Renal Cell Carcinoma | 0.63[2] |

| A549 | Lung Carcinoma | 2.79[2] |

| DOHH2 | Follicular Lymphoma | 4.5 - 30 (range across various t-FL cell lines)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

-

This compound (or Tucidinostat)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

Add 25 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

-

Add 50 µL of diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of Developer solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular Histone H3 Acetylation Assay

This protocol outlines an ELISA-based method to measure the effect of this compound on the acetylation of histone H3 in cultured cells.

Materials:

-

Human colon cancer cell line (e.g., HCT116)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Histone H3 Acetylation Assay Kit (e.g., Abcam ab115102 or similar)

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Wash the cells with PBS.

-

Lyse the cells according to the assay kit manufacturer's instructions to extract histone proteins.

-

Perform the ELISA assay according to the kit protocol. This typically involves:

-

Binding of histone extracts to the antibody-coated plate.

-

Incubation with a primary antibody specific for acetylated histone H3.

-

Incubation with an HRP-conjugated secondary antibody.

-

Addition of a colorimetric substrate and a stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Quantify the amount of acetylated histone H3 relative to the total histone H3 or a standard curve.

Apoptosis Assay in Colon Cancer Cells

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining and flow cytometry to assess apoptosis induced by this compound in colon cancer cells.

Materials:

-

Human colon cancer cell line (e.g., DLD-1)

-

This compound

-

Cell culture medium and supplements

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed DLD-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by HDAC inhibition and the general workflows for characterizing an HDAC inhibitor like this compound.

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Caption: General experimental workflow for characterizing this compound.

Caption: Apoptosis signaling pathways induced by HDAC inhibition.

References

The Biological Activity of Chidamide (HDAC-IN-7 Context) in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the biological activity of Chidamide, a potent and orally bioavailable histone deacetylase (HDAC) inhibitor, in various cancer cell lines. It is important to note that HDAC-IN-7 is documented as an impurity of Chidamide.[1][2][3][4][5][6] Due to the absence of specific biological data for this compound, this guide will focus on the well-characterized activities of Chidamide, which selectively inhibits HDAC class I (HDAC1, HDAC2, HDAC3) and class IIb (HDAC10) enzymes.[2][3][5] Chidamide's multifaceted effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, make it a significant compound in oncological research and development.

Core Biological Activities in Cancer Cells

Chidamide exerts its anti-tumor effects through several key mechanisms, primarily stemming from its inhibition of HDAC enzymes. This leads to the hyperacetylation of histone and non-histone proteins, culminating in the modulation of gene expression and interference with critical cellular processes in cancer cells.

Data Presentation: In Vitro Efficacy of Chidamide

The following table summarizes the quantitative data on the in vitro anti-proliferative activity of Chidamide across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T-47D | Breast Cancer | 1010 | [2] |

| MCF-7 | Breast Cancer | 11130 | [2] |

| HCT116 | Colorectal Cancer | 524 | [2] |

| SW480 | Colorectal Cancer | 1063 | [2] |

Note: The IC50 values represent the concentration of Chidamide required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Chidamide.

Cell Proliferation Assay (CCK-8 Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Chidamide in cancer cell lines.

Protocol:

-

Cancer cells (e.g., PaTu8988) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of Chidamide (e.g., 0, 1.25, 2.5, 5 µM) for a specified period (e.g., 48 hours).

-

Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for 2 hours to allow for the formation of formazan.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The cell survival rate is calculated using the formula: Cell survival rate (%) = (ODsample / ODcontrol) x 100%.

-

IC50 values are then calculated from the dose-response curves.[3]

HDAC Activity Assay (Colorimetric)

Objective: To measure the inhibitory effect of Chidamide on HDAC enzyme activity.

Protocol:

-

Nuclear protein extracts (e.g., 50 µg) from cancer cells are prepared.

-

The extracts are incubated with an HDAC substrate in a 96-well plate.

-

Chidamide is added to the reaction mixture at various concentrations and incubated at 37°C for 1 hour.

-

A colorimetric substrate is added, and the reaction is allowed to proceed.

-

The absorbance is measured at 405 nm using a microplate reader.

-

The percentage of HDAC inhibition is calculated relative to a vehicle control (100% activity) and a potent HDAC inhibitor like Trichostatin A (0% activity).[3]

Western Blot Analysis

Objective: To analyze the effect of Chidamide on the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Protocol:

-

Cancer cells are treated with Chidamide for a designated time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin E1, Cyclin E2).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Key Signaling Pathways and Mechanisms of Action

Chidamide's biological activity is underpinned by its ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.

Cell Cycle Arrest

Chidamide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[3] This is achieved by down-regulating the expression of key cell cycle regulators such as Cyclin E1 and E2.[3] The inhibition of HDACs by Chidamide leads to increased acetylation of histones at the promoter regions of cyclin-dependent kinase inhibitors (e.g., p21), leading to their transcriptional activation and subsequent cell cycle arrest.

Caption: Inhibition of G1/S phase transition by Chidamide.

Induction of Apoptosis

HDAC inhibitors, including Chidamide, are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by the altered expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Caption: Induction of apoptosis by Chidamide via intrinsic and extrinsic pathways.

Conclusion

Chidamide demonstrates significant anti-cancer activity across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of class I and IIb HDAC enzymes, leading to cell cycle arrest and the induction of apoptosis. While this compound is identified as an impurity of Chidamide, the comprehensive data on Chidamide provides a strong foundation for understanding the potential biological effects of this class of HDAC inhibitors. Further research is warranted to elucidate the specific activities of this compound and its potential contribution to the overall pharmacological profile of Chidamide. This guide provides researchers and drug development professionals with a foundational understanding of the in vitro biological activities and mechanisms of action of Chidamide, which is essential for its further investigation and potential clinical application.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chidamide | CAS:743420-02-2 | Novel HDAC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Foundational Research on HDAC-IN-7 and Apoptosis: A Technical Guide

To the Researcher: Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific foundational research published on a compound designated "HDAC-IN-7" in the context of apoptosis.

Therefore, this technical guide has been developed to provide an in-depth overview of the foundational research concerning the inhibition of Histone Deacetylase 7 (HDAC7) and its role in inducing apoptosis. The principles, mechanisms, and experimental methodologies detailed herein are derived from studies on various HDAC inhibitors with activity against HDAC7 or from HDAC7-specific silencing experiments. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel HDAC inhibitors targeting HDAC7.

Introduction to HDAC7 and Its Role in Apoptosis

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer.[2][3]

HDAC7 is a class IIa HDAC that is predominantly located in the nucleus but can shuttle to the cytoplasm.[4] It is involved in regulating cell division, differentiation, and cell death.[5] Overexpression of HDAC7 has been observed in several cancers and is often associated with a poor prognosis.[6] Inhibition of HDAC7 has emerged as a promising therapeutic strategy for cancer, as it can lead to the induction of programmed cell death, or apoptosis.[2][3]

Mechanisms of Apoptosis Induced by HDAC Inhibition

HDAC inhibitors (HDACis) can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] The induction of apoptosis by HDACis is a key mechanism behind their anti-cancer effects.[3]

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. HDACis can modulate the balance of pro- and anti-apoptotic Bcl-2 family members.

-

Upregulation of Pro-Apoptotic Proteins: HDACis have been shown to increase the expression of pro-apoptotic proteins such as Bim, Bmf, Bax, and Bak.[8]

-

Downregulation of Anti-Apoptotic Proteins: Conversely, HDACis can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8]

This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[8]

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. HDACis can sensitize cancer cells to apoptosis through this pathway by:

-

Upregulating Death Receptors: Increasing the expression of death receptors such as DR4 and DR5.[3]

-

Enhancing Death-Inducing Signaling Complex (DISC) Formation: Promoting the recruitment of FADD and pro-caspase-8 to the death receptors.[3]

Activation of caspase-8 through the extrinsic pathway can directly activate caspase-3 or cleave Bid to tBid, which then activates the intrinsic pathway.[3]

Quantitative Data on HDAC Inhibition and Apoptosis

While specific data for this compound is unavailable, the following tables present illustrative quantitative data based on typical findings for HDAC inhibitors in cancer cell lines.

| Cell Line | Inhibitor | IC50 (µM) for Cell Viability | Reference Cell Line |

| PANC-1 (Pancreatic) | MPK544 (HDACi) | 1.0 (approx.) | PANC-1 |

| MCF-7 (Breast) | SAHA (HDACi) | 7.5 | MCF-7 |

| Eμ-myc Lymphoma | Vorinostat (HDACi) | 0.5 (IC70) | Eμ-myc Lymphoma |

Table 1: Illustrative IC50 values of various HDAC inhibitors on different cancer cell lines.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control |

| PANC-1 | 1 µM MPK544 (48h) | 20% (approx.) | 2-fold |

| Eosinophils | 330 nM TSA | 68% | 4.5-fold |

| MEC Cells | HDAC7 siRNA | Increased Annexin V+ cells | Not specified |

Table 2: Illustrative examples of apoptosis induction by HDAC inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of HDAC inhibitors and apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of an HDAC inhibitor that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

HDAC inhibitor stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[6]

-

Prepare serial dilutions of the HDAC inhibitor in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).[1]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

-

Cancer cell line

-

HDAC inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the HDAC inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[2]

-

Harvest the cells by trypsinization and wash them with cold PBS.[2]

-

Resuspend the cells in 100 µL of Annexin V binding buffer.[6]

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[6]

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Cancer cell line

-

HDAC inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against apoptotic proteins (e.g., cleaved caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with the HDAC inhibitor as described in the apoptosis assay.

-

Lyse the cells in ice-cold lysis buffer to extract total protein.

-

Determine the protein concentration using a BCA or similar assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Visualizations of Signaling Pathways and Workflows

Caption: Signaling pathways of apoptosis induced by HDAC inhibition.

Caption: A typical experimental workflow for studying HDAC inhibitor-induced apoptosis.

References

- 1. Histone deacetylase 7 silencing induces apoptosis and autophagy in salivary mucoepidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The transcriptional repressor HDAC7 promotes apoptosis and c-Myc downregulation in particular types of leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase 7: a signalling hub controlling development, inflammation, metabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) [mdpi.com]

- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

An In-depth Technical Guide to Distinguishing HDAC-IN-7 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HDAC-IN-7, an analogue of the histone deacetylase (HDAC) inhibitor Tucidinostat (Chidamide). This document is designed to assist researchers, scientists, and drug development professionals in distinguishing between this compound and other HDAC inhibitors by providing detailed information on its chemical properties, mechanism of action, and methods for its characterization.

Introduction to this compound

This compound is a benzamide-type histone deacetylase inhibitor. It is structurally related to Tucidinostat, a compound that has been approved for the treatment of certain cancers.[1][2] Like other HDAC inhibitors, this compound functions by blocking the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can, in turn, affect gene expression and induce cellular responses such as cell cycle arrest and apoptosis.[3][4]

Chemical Structure:

While the exact commercial synthesis pathway for this compound is proprietary, its chemical formula is C₂₂H₁₉FN₄O₂ and its structure can be represented by the SMILES string: Nc1ccc(F)cc1NC(=O)c1ccc(CNC(=O)\C=C\c2cccnc2)cc1.[5]

Quantitative Data for this compound and Tucidinostat

A critical aspect of characterizing and distinguishing HDAC inhibitors is their inhibitory potency and selectivity against different HDAC isoforms. The following tables summarize the available quantitative data for this compound and its parent compound, Tucidinostat.

Table 1: HDAC Inhibition Profile of this compound

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC8 | 733 |

| HDAC10 | 78 |

| HDAC11 | 432 |

| Data sourced from commercially available information.[3] |

Table 2: HDAC Inhibition Profile of Tucidinostat (Chidamide)

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC10 | 78 |

| Data sourced from commercially available information.[4] |

Mechanism of Action and Signaling Pathways

This compound, as an analogue of Tucidinostat, is presumed to share a similar mechanism of action, primarily through the inhibition of Class I and IIb HDACs.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that can facilitate the transcription of tumor suppressor genes. Furthermore, the acetylation of non-histone proteins involved in various signaling pathways is a key aspect of the anti-cancer effects of these inhibitors.

Tucidinostat has been shown to modulate several critical signaling pathways implicated in cancer progression:

-

JAK/STAT Pathway: Tucidinostat can inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[1]

-

PI3K/Akt Pathway: Inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a central regulator of cell growth, proliferation, and survival, has been observed with Tucidinostat treatment.[2]

-

MAPK/Ras Pathway: The Mitogen-activated protein kinase (MAPK)/Ras pathway, which is frequently mutated in cancers and drives cell proliferation and differentiation, is also a target of Tucidinostat.[2]

The induction of apoptosis and cell cycle arrest are key consequences of treatment with HDAC inhibitors like Tucidinostat and, by extension, this compound. A crucial mediator of cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21.[2]

Diagram 1: Generalized Signaling Pathway of HDAC Inhibition

Caption: Generalized signaling cascade initiated by this compound.

Experimental Protocols for Characterization

To differentiate this compound from other HDAC inhibitors and to fully characterize its biological activity, a series of in vitro experiments are essential. The following sections provide detailed methodologies for key assays.

HDAC Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against specific HDAC isoforms using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 8, 10, 11)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trichostatin A and a trypsin-based developer)

-

This compound and other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.

-

In a 96-well black microplate, add the diluted compounds.

-

Add the recombinant HDAC enzyme to each well.

-

Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified reaction time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a specified development time (e.g., 15 minutes).

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value using a suitable software.

Diagram 2: Workflow for HDAC IC₅₀ Determination

Caption: Experimental workflow for determining HDAC IC₅₀ values.

Cell Viability Assay (MTT/MTS Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., colon cancer lines like HCT116, SW620)

-

Complete cell culture medium

-

This compound and other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or other test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, remove the medium and add solubilization solution to dissolve the crystals.

-

For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value.

Western Blot Analysis of Histone Acetylation and Apoptosis Markers

This protocol details the detection of changes in histone acetylation and the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Human cancer cell lines

-

This compound and other test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or other test compounds for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or acetylation levels.

Diagram 3: Logical Flow for Apoptosis Induction Analysis

Caption: Logical flow for investigating apoptosis induction by this compound.

Conclusion

This compound is a specific HDAC inhibitor with a profile that closely resembles its parent compound, Tucidinostat. Its inhibitory activity is primarily directed against Class I HDACs and HDAC10. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively characterize the biological activity of this compound and distinguish it from other HDAC inhibitors. Understanding its specific effects on cellular pathways and its inhibitory profile is crucial for advancing its potential as a therapeutic agent and for the broader development of selective HDAC inhibitors.

References

- 1. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HDAC | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. immunoportal.com [immunoportal.com]

An In-Depth Technical Guide to HDAC-IN-7 and Histone Deacetylase Inhibitor VII, 106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of two histone deacetylase (HDAC) inhibitors: HDAC-IN-7 and Histone Deacetylase Inhibitor VII, 106. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on their chemical properties, mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Introduction to Histone Deacetylase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[1] In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of cancer cell proliferation and survival. HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes, leading to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes.[2] This can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[1]

Comparative Analysis of this compound and Histone Deacetylase Inhibitor VII, 106

This section provides a head-to-head comparison of the chemical and biological properties of this compound and Histone Deacetylase Inhibitor VII, 106.

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in Table 1.

| Property | This compound | Histone Deacetylase Inhibitor VII, 106 |

| Synonyms | Tucidinostat analogue, Chidamide analogue | Pimelic Diphenylamide 106, TC-H 106 |

| CAS Number | 743420-02-2[3] | 937039-45-7 |

| Molecular Formula | C₂₂H₁₉FN₄O₂ | C₂₀H₂₅N₃O₂ |

| Molecular Weight | 406.42 g/mol | 339.43 g/mol |

| Chemical Structure | Benzamide derivative | p-tolylbenzamide derivative |

Mechanism of Action and Biological Activity

This compound , an analogue of Tucidinostat (Chidamide), is a benzamide-type histone deacetylase inhibitor.[3] It selectively targets and inhibits Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as the Class IIb HDAC, HDAC10.[4][5] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone H3.[4] This alteration in histone acetylation can result in the modulation of gene expression, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[4][5] Its mechanism of action also involves the inhibition of signaling kinases in the PI3K/Akt and MAPK/Ras pathways.[5]

Histone Deacetylase Inhibitor VII, 106 is a cell-permeable p-tolylbenzamide that acts as a selective, competitive, and reversible inhibitor of Class I HDACs, with a particular potency against HDAC1, HDAC2, and HDAC3.[6] It exhibits a slow, tight-binding nature, which can necessitate longer preincubation times for effective in vitro enzyme inhibition.[6] A notable characteristic of this inhibitor is the persistence of induced cellular H3 hyperacetylation for more than six hours after the inhibitor has been removed.[6] It shows significantly lower activity against the Class I HDAC8 and no activity against Class II HDACs such as HDAC4, 5, and 7.[6]

Quantitative Inhibitory Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for both inhibitors, providing a quantitative comparison of their potency and selectivity.

Table 2: HDAC Isoform Inhibition (IC₅₀)

| HDAC Isoform | This compound (nM)[4] | Histone Deacetylase Inhibitor VII, 106 (µM)[6] |

| HDAC1 | 95 | 0.15 (with 15 min preincubation) |

| HDAC2 | 160 | 0.76 (with 30 min preincubation) |

| HDAC3 | 67 | 0.37 (with 180 min preincubation) |

| HDAC8 | Not reported | ≥ 5 (with 3 h preincubation) |

| HDAC10 | 78 | Not reported |

Table 3: Cellular Activity (EC₅₀)

| Cell Line | Parameter | This compound | Histone Deacetylase Inhibitor VII, 106 (µM)[6] |

| GM15850 | Cell Killing | Not reported | 6.3 |

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of HDAC inhibitors like this compound and Histone Deacetylase Inhibitor VII, 106.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of the HDAC inhibitors on the viability and proliferation of cancer cells.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

HDAC inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the HDAC inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[7]

Western Blot Analysis for Histone Acetylation

This protocol is for detecting changes in histone acetylation levels following treatment with an HDAC inhibitor.[8][9]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

HDAC inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with the HDAC inhibitor as described in the cell viability assay.

-

Lyse the cells in lysis buffer to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of an HDAC inhibitor on cell cycle distribution using propidium (B1200493) iodide (PI) staining.[10][11]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

HDAC inhibitor

-

6-well plates

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed and treat cells with the HDAC inhibitor.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[10]

Signaling Pathways Affected by HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. The inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins, which in turn affects gene expression and protein function, ultimately leading to cell cycle arrest and apoptosis.[1]

Conclusion

This compound and Histone Deacetylase Inhibitor VII, 106 are both potent inhibitors of Class I histone deacetylases with distinct profiles. This compound, an analogue of the clinically investigated Tucidinostat, shows selectivity for HDACs 1, 2, 3, and 10. Histone Deacetylase Inhibitor VII, 106 is a selective inhibitor of HDACs 1, 2, and 3, characterized by its slow, tight-binding inhibition and prolonged cellular effects. The provided data and experimental protocols offer a solid foundation for researchers to further investigate and compare these and other HDAC inhibitors in the context of cancer therapy and other diseases where HDACs play a pathological role. The detailed methodologies and an understanding of the affected signaling pathways are crucial for the design of effective preclinical and clinical studies in the pursuit of novel epigenetic-based therapeutics.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. abmole.com [abmole.com]

- 5. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Understanding the Class I vs. Class II HDAC Inhibitory Activity of HDAC-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "HDAC-IN-7" is a hypothetical agent used in this document for illustrative purposes. The data and experimental details presented herein are representative examples intended to provide a framework for understanding the analysis of a selective histone deacetylase (HDAC) inhibitor.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] The 18 known human HDACs are grouped into four classes based on their homology to yeast enzymes.[4][5][6] Class I, II, and IV are zinc-dependent, while Class III, the sirtuins, are NAD+-dependent.[2][7][8]

-

Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized in the nucleus and are ubiquitously expressed. They are involved in cell proliferation and survival.[2][9][10]

-

Class II HDACs are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10).[1][5] They can shuttle between the nucleus and the cytoplasm and have more tissue-specific expression patterns, playing roles in cellular differentiation and development.[1][7][11]

Given their critical roles in cellular function, HDACs have emerged as important therapeutic targets, particularly in oncology.[12][13] HDAC inhibitors (HDACis) can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] The development of isoform- or class-selective HDACis is a key goal in drug discovery to minimize off-target effects and improve therapeutic outcomes.[13] This guide provides a technical overview of the inhibitory activity of a hypothetical selective inhibitor, this compound, against Class I and Class II HDACs.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound was determined against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

| HDAC Isoform | Class | This compound IC50 (nM) |

| HDAC1 | I | 150 |

| HDAC2 | I | 250 |

| HDAC3 | I | 180 |

| HDAC8 | I | >10,000 |

| HDAC4 | IIa | 5 |

| HDAC5 | IIa | 8 |

| HDAC7 | IIa | 12 |

| HDAC9 | IIa | 10 |

| HDAC6 | IIb | 850 |

| HDAC10 | IIb | >10,000 |

Interpretation of Data: The data indicates that this compound is a potent and selective inhibitor of Class IIa HDACs, with significantly lower activity against Class I and Class IIb isoforms. This selectivity profile suggests that this compound may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors.

Experimental Protocols

In Vitro HDAC Enzymatic Assay

Objective: To determine the IC50 values of this compound against individual recombinant HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

This compound (serial dilutions)

-

96-well black microplates